molecular formula C7H9BrClN3 B13884131 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine CAS No. 913642-08-7

6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine

Cat. No.: B13884131
CAS No.: 913642-08-7
M. Wt: 250.52 g/mol
InChI Key: FPZOEXHTFAXNCO-UHFFFAOYSA-N
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Description

6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine typically involves the halogenation of pyridine derivatives followed by the introduction of the ethyl group. One common method includes the bromination and chlorination of 3,4-diaminopyridine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine involves its interaction with specific molecular targets and pathways. The presence of halogen and ethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-chloro-N4-methyl-3,4-pyridinediamine
  • 6-bromo-2-chloro-N4-propyl-3,4-pyridinediamine
  • 6-bromo-2-chloro-N4-ethyl-2,3-pyridinediamine

Uniqueness

6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

913642-08-7

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

6-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine

InChI

InChI=1S/C7H9BrClN3/c1-2-11-4-3-5(8)12-7(9)6(4)10/h3H,2,10H2,1H3,(H,11,12)

InChI Key

FPZOEXHTFAXNCO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC(=C1N)Cl)Br

Origin of Product

United States

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